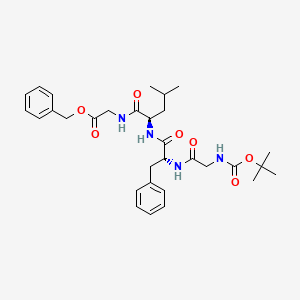
Boc-Gly-D-Phe-D-Leu-Gly-OBn
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Gly-D-Phe-D-Leu-Gly-OBn is a synthetic peptide composed of four amino acids: glycine, D-phenylalanine, D-leucine, and glycine, with a benzyl ester at the C-terminus and a tert-butyloxycarbonyl (Boc) protecting group at the N-terminus. This compound is often used in peptide synthesis and research due to its stability and ability to form specific secondary structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Gly-D-Phe-D-Leu-Gly-OBn typically involves solid-phase peptide synthesis (SPPS) using Boc-protected amino acids. The process includes the following steps:
Attachment of the first amino acid: The synthesis begins with the attachment of Boc-Glycine to a solid support resin.
Deprotection: The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane.
Coupling: The next amino acid, Boc-D-Phenylalanine, is coupled to the deprotected glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Repetition: Steps 2 and 3 are repeated for Boc-D-Leucine and Boc-Glycine.
Capping: The peptide chain is capped with a benzyl ester group using benzyl alcohol and a coupling reagent.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive cycles of deprotection and coupling, ensuring high efficiency and purity. The use of environmentally friendly solvents and reagents is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Boc-Gly-D-Phe-D-Leu-Gly-OBn can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like TFA or hydrochloric acid.
Hydrolysis: Cleavage of the benzyl ester group using hydrogenation or catalytic transfer hydrogenation.
Substitution: Introduction of different functional groups at specific positions using appropriate reagents.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or hydrochloric acid in methanol.
Hydrolysis: Palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.
Substitution: Various nucleophiles and electrophiles depending on the desired modification.
Major Products Formed
Deprotected peptide: Removal of the Boc group yields the free amine form of the peptide.
Hydrolyzed peptide: Removal of the benzyl ester group yields the free carboxylic acid form of the peptide.
Scientific Research Applications
Boc-Gly-D-Phe-D-Leu-Gly-OBn has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its potential to form specific secondary structures, such as β-turns and helices, which are important in protein folding and function.
Medicine: Explored for its potential as a therapeutic peptide or as a building block for designing peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and nanostructures for various applications .
Mechanism of Action
The mechanism of action of Boc-Gly-D-Phe-D-Leu-Gly-OBn involves its ability to adopt specific secondary structures, such as β-turns and helices, which can interact with molecular targets. These interactions can modulate biological pathways and processes, making it a valuable tool for studying protein-protein interactions and enzyme mechanisms .
Comparison with Similar Compounds
Similar Compounds
Boc-Gly-Phe-Phe-OMe: A tripeptide with similar structural features but different amino acid composition.
Boc-Gly-Phg-Phe-OMe: Another tripeptide with phenylglycine instead of phenylalanine.
Uniqueness
Boc-Gly-D-Phe-D-Leu-Gly-OBn is unique due to its specific sequence of amino acids and the presence of both D-amino acids and a benzyl ester group. This combination allows it to adopt unique secondary structures and exhibit distinct chemical and biological properties compared to other similar peptides .
Properties
IUPAC Name |
benzyl 2-[[(2R)-4-methyl-2-[[(2R)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N4O7/c1-21(2)16-24(28(38)32-19-27(37)41-20-23-14-10-7-11-15-23)35-29(39)25(17-22-12-8-6-9-13-22)34-26(36)18-33-30(40)42-31(3,4)5/h6-15,21,24-25H,16-20H2,1-5H3,(H,32,38)(H,33,40)(H,34,36)(H,35,39)/t24-,25-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDNFDHXFLQGQN-JWQCQUIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N4O7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-bromo-1-[(2S)-oxan-2-yl]pyrazolo[4,3-c]pyridine](/img/structure/B8215663.png)
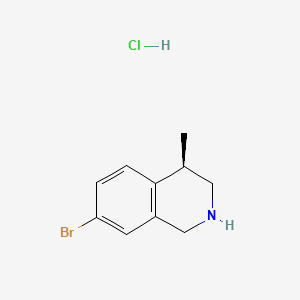
![[2',6'-Bis(propan-2-yloxy)-[1,1'-biphenyl]-3-yl]dicyclohexylphosphane](/img/structure/B8215673.png)
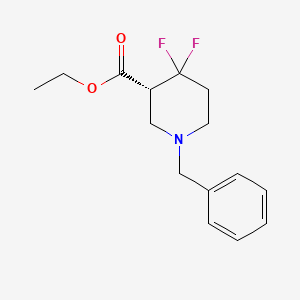
![methyl (8S)-1,4-dioxaspiro[4.4]nonane-8-carboxylate](/img/structure/B8215683.png)
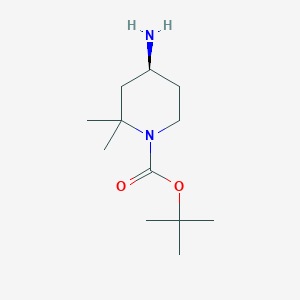
![tert-butyl N-[[(3R)-4,4-dimethylpyrrolidin-3-yl]methyl]carbamate](/img/structure/B8215701.png)
![[(2R)-2-methyloxolan-2-yl]methanamine;hydrochloride](/img/structure/B8215711.png)
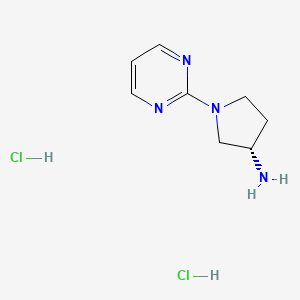
![(2S)-2-(4-methoxyphenyl)-1-[[5-(2-nitrophenyl)furan-2-yl]methyl]pyrrolidine](/img/structure/B8215728.png)
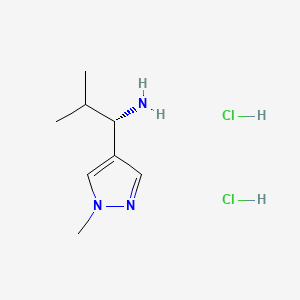
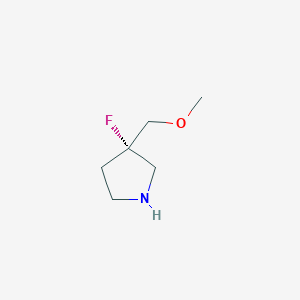
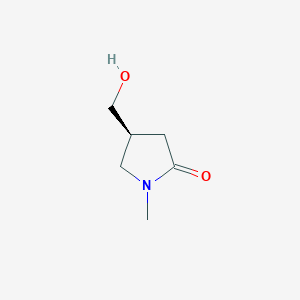
![benzyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate;hydrochloride](/img/structure/B8215753.png)
